![molecular formula C17H16ClNO3 B15280804 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(2-chlorobenzyloxy)phenylboronic acid. This intermediate is then subjected to Suzuki-Miyaura coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- N’-Benzylidene-3-(2-[(2-chlorobenzyl)oxy]phenyl)-1H-pyrazole-5-carbohydrazide
- 2-[(2-Chlorobenzyloxy)phenyl]boronic acid
Uniqueness
Compared to these similar compounds, 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its specific structural features and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug design and the synthesis of specialized materials .
Propriétés
Formule moléculaire |
C17H16ClNO3 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
(E)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-8-4-6-12(9-10-16(19)20)17(15)22-11-13-5-2-3-7-14(13)18/h2-10H,11H2,1H3,(H2,19,20)/b10-9+ |
Clé InChI |
GAMPSMQECRNAEQ-MDZDMXLPSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C/C(=O)N |
SMILES canonique |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride](/img/structure/B15280721.png)
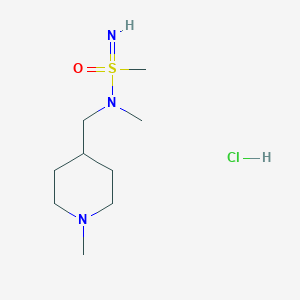
![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
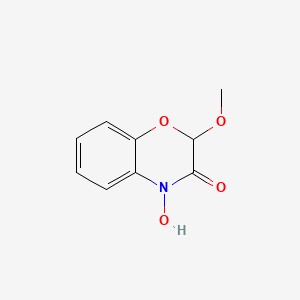
![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
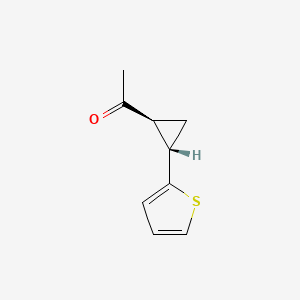
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15280776.png)

![6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)
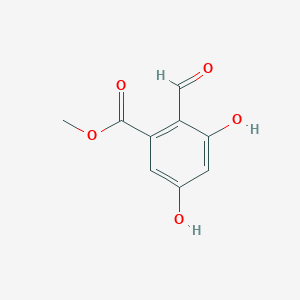
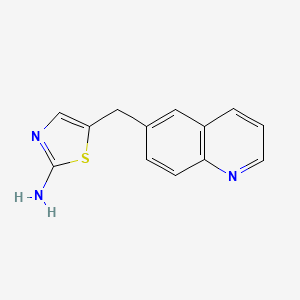
![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
